3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione
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Description
“3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione” is an organic chemical compound . It contains multiple nitrogen atoms and two amido groups, making it easy to coordinate with metal ions .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves a general synthesis of 1,2,3,5-tetrazines. A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines uses readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base .Molecular Structure Analysis
The molecular structure of “3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione” is complex. It includes an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by stacking p–p interactions and short C H/N hydrogen bonds, and a fragment (Py) having partial conformational freedom .Chemical Reactions Analysis
The photophysical behavior of this compound is intricate. It exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase . The reaction presumably involved the non-isolating intermediate 3, which underwent an intramolecular cyclocondensation upon interacting with a second molecule of formaldehyde .Safety And Hazards
Future Directions
The future directions of “3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione” research could involve further exploration of its photophysical behavior , as well as its potential applications in the medical field . Further studies could also explore its reactivity and potential uses in organic synthesis .
properties
IUPAC Name |
3-pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11-14-10-6-2-4-8-15(10)12(18)16(11)9-5-1-3-7-13-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCFGQWRKCDRBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)N=C3C=CC=CN3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione |
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